molecular formula C₈H₈N₆O₂S₄ B1142829 N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 99055-56-8

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B1142829
CAS RN: 99055-56-8
M. Wt: 348.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

TCP is synthesized through the reaction of cresol isomers with phosphorus oxychloride. The process involves a complex reaction mechanism that may lead to a heterogeneous mixture of isomers and aryl phosphate congeners. The specific synthesis route can significantly influence the composition and toxicity of the final TCP product, with older manufacturing methods producing compounds with a higher potential for neurotoxicity due to a greater content of o-phenolic residues (Craig & Barth, 1999).

Molecular Structure Analysis

The molecular structure of TCP is characterized by three cresyl groups attached to a phosphorus atom, forming ester linkages. The presence of different isomers (ortho, meta, and para) and their concentrations in TCP mixtures influence the compound's physical and chemical properties. The molecular structure plays a crucial role in determining the toxicity and environmental behavior of TCP, with the ortho-isomer being significantly more neurotoxic than its counterparts.

Chemical Reactions and Properties

TCP undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of TCP can lead to the formation of cresol and phosphate or phosphoric acid, affecting its stability and performance in industrial applications. The compound's reactivity with other chemicals, such as its potential for ester exchange reactions, is crucial for understanding its behavior in different environments and applications.

Physical Properties Analysis

The physical properties of TCP, such as boiling point, melting point, and vapor pressure, are influenced by its isomeric composition. These properties determine TCP's suitability for specific applications, including its role as a plasticizer and flame retardant. The low vapor pressure of TCP constituents reduces the likelihood of significant atmospheric presence, affecting occupational exposure scenarios (Craig & Barth, 1999).

Scientific Research Applications

Chemical Modification and Carcinogenicity Studies

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, a biologically active molecule with aromatic rings, has been subject to chemical modifications to assess its potential carcinogenicity. The thiophene analogues of known carcinogens were synthesized and evaluated, noting that modifications like replacing an aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. The compounds synthesized in these studies were evaluated for potential carcinogenicity using the Ames test and cell-transformation assay, indicating the significance of chemical structure in determining biological behavior and potential health risks (Ashby et al., 1978).

Pharmacological Potency

1,3,4-Thiadiazole derivatives, including the molecule , have been extensively studied for their pharmacological activities. These compounds possess a broad spectrum of activities, such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This pharmacological potential is attributed to the presence of the toxophoric N2C2S moiety. Hybrid molecules incorporating different molecules in one frame have been developed to achieve compounds with interesting biological profiles (Mishra et al., 2015).

Synthesis Strategies

The synthesis of thiadiazolotriazines, which are important intermediates for novel biologically active compounds, has been explored extensively. The synthesis strategies are divided based on the type of precursor used, such as 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles. These strategies highlight the chemical versatility and potential for creating biologically active compounds through the manipulation of thiadiazole structures (Abdel-Wahab, 2017).

properties

IUPAC Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWAAPUQRGFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SSC2=NN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

CAS RN

99055-56-8
Record name N,N-(5,5-((Hydrosulfonylamino)sulfonyl)bis(1,3,4-thiadiazole-5,2-diyl))diacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099055568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAZOLAMIDE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3OV618DDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.